molecular formula C20H23NO3 B5704318 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline

2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline

カタログ番号 B5704318
分子量: 325.4 g/mol
InChIキー: PNUXVLAQOPONGS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline (DEBT) is a chemical compound that belongs to the class of tetrahydroisoquinoline derivatives. DEBT has been extensively studied for its potential therapeutic applications in various diseases.

作用機序

The mechanism of action of 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it is believed that 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline exerts its therapeutic effects by modulating various signaling pathways in the body. In cancer research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for the progression of the cell cycle. In Alzheimer's disease research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the activity of beta-secretase, which is responsible for the formation of beta-amyloid plaques. In Parkinson's disease research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. In depression research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to increase the levels of serotonin and dopamine in the brain by inhibiting the reuptake of these neurotransmitters.
Biochemical and Physiological Effects:
2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have various biochemical and physiological effects in the body. In cancer research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the formation of beta-amyloid plaques and improve cognitive function. In Parkinson's disease research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to protect dopaminergic neurons from oxidative stress and improve motor function. In depression research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to increase the levels of serotonin and dopamine in the brain and improve mood.

実験室実験の利点と制限

2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be used in a wide range of assays. However, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has some limitations as well. It has low solubility in water, which can make it difficult to use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.

将来の方向性

There are several future directions for research on 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline. In cancer research, future studies could focus on the development of 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline derivatives with improved potency and selectivity. In Alzheimer's disease research, future studies could focus on the development of 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline-based drugs that can cross the blood-brain barrier. In Parkinson's disease research, future studies could focus on the development of 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline-based drugs that can target specific signaling pathways involved in the disease. In depression research, future studies could focus on the development of 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline-based drugs with fewer side effects and improved efficacy.
Conclusion:
In conclusion, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline is a promising chemical compound that has potential therapeutic applications in various diseases. Its mechanism of action is not fully understood, but it has been shown to modulate various signaling pathways in the body. 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, but it also has some limitations. Future research on 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline could lead to the development of novel drugs for the treatment of cancer, Alzheimer's disease, Parkinson's disease, and depression.

合成法

2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized by the condensation reaction of 3,4-diethoxybenzoyl chloride with tetrahydroisoquinoline in the presence of a base. The reaction yields 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline as a white crystalline solid with a melting point of 125-127°C.

科学的研究の応用

2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, Parkinson's disease, and depression. In cancer research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the formation of beta-amyloid plaques, which are the hallmark of the disease. In Parkinson's disease research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to protect dopaminergic neurons from oxidative stress. In depression research, 2-(3,4-diethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to increase the levels of serotonin and dopamine in the brain.

特性

IUPAC Name

(3,4-diethoxyphenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-3-23-18-10-9-16(13-19(18)24-4-2)20(22)21-12-11-15-7-5-6-8-17(15)14-21/h5-10,13H,3-4,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUXVLAQOPONGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-diethoxyphenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。